Methyl 6-[(4-chlorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
METHYL 6-(4-CHLOROBENZOYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the class of tetrazolo-pyrimidines. These compounds are known for their diverse pharmacological properties, including antiviral, anticancer, antioxidant, and antimicrobial activities . The unique structure of this compound, featuring a tetrazolo-pyrimidine core, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of METHYL 6-(4-CHLOROBENZOYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves a multi-step process. One common method includes the cyclocondensation reaction of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate . This reaction is often carried out under solvent-free conditions using catalysts such as tetrabromobenzene-1,3-disulfonamide . The reaction conditions are generally mild, and the yields are good to excellent.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group.
Cyclization: The tetrazolo-pyrimidine core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 6-(4-CHLOROBENZOYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Its derivatives are being studied for their anticancer and antimicrobial properties.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of key molecular pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in the regulation of immune responses . Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar compounds include other tetrazolo-pyrimidines such as benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate . Compared to these compounds, METHYL 6-(4-CHLOROBENZOYL)-7-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific substituents, which confer distinct pharmacological properties. Other similar compounds include various 5,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines .
Properties
Molecular Formula |
C19H14ClN5O3 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
methyl 6-(4-chlorobenzoyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H14ClN5O3/c1-28-18(27)15-14(17(26)12-7-9-13(20)10-8-12)16(11-5-3-2-4-6-11)25-19(21-15)22-23-24-25/h2-10,16H,1H3,(H,21,22,24) |
InChI Key |
OHZLAWKDSRRCRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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